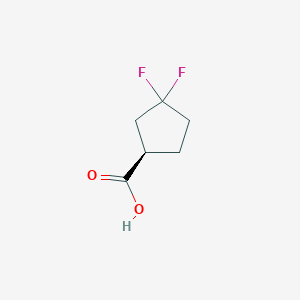

(R)-3,3-difluorocyclopentanecarboxylic acid

CAS No.: 1352621-96-5

Cat. No.: VC3023519

Molecular Formula: C6H8F2O2

Molecular Weight: 150.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352621-96-5 |

|---|---|

| Molecular Formula | C6H8F2O2 |

| Molecular Weight | 150.12 g/mol |

| IUPAC Name | (1R)-3,3-difluorocyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1 |

| Standard InChI Key | DXLZFZGHXIZHFB-SCSAIBSYSA-N |

| Isomeric SMILES | C1CC(C[C@@H]1C(=O)O)(F)F |

| SMILES | C1CC(CC1C(=O)O)(F)F |

| Canonical SMILES | C1CC(CC1C(=O)O)(F)F |

Introduction

Chemical Structure and Identification

(R)-3,3-difluorocyclopentanecarboxylic acid (CAS: 1352621-96-5) is a fluorinated cyclic carboxylic acid with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol . The compound features a cyclopentane ring with two fluorine atoms attached to the same carbon atom at position 3, and a carboxylic acid group (-COOH) at position 1 . The carbon atom at position 1 is a stereocenter with R-configuration, which distinguishes it from its S-enantiomer .

Chemical Identifiers

Stereochemistry

The compound contains one stereogenic center at position 1, where the carboxylic acid group is attached to the cyclopentane ring . The R-configuration at this stereocenter is what distinguishes this compound from its enantiomer, (S)-3,3-difluorocyclopentanecarboxylic acid (CAS: 1408057-45-3) . The stereochemistry is crucial for its biological activity and interactions with chiral environments such as enzymes and receptors. In the SMILES notation, the stereocenters are indicated by [C@@H], representing the R-configuration at the chiral carbon .

Physical and Chemical Properties

(R)-3,3-difluorocyclopentanecarboxylic acid possesses several important physical and chemical properties that influence its behavior in various chemical reactions and applications. These properties are essential for understanding its potential uses in research and development.

Physical Properties

The physical properties of (R)-3,3-difluorocyclopentanecarboxylic acid have been determined both experimentally and through computational predictions:

Chemical Properties

The chemical properties of (R)-3,3-difluorocyclopentanecarboxylic acid are significantly influenced by the presence of fluorine atoms, which affect its reactivity and interactions:

Synthesis and Preparation

The synthesis of (R)-3,3-difluorocyclopentanecarboxylic acid typically involves asymmetric synthesis methods to achieve the desired chirality at the stereogenic center. Several approaches have been developed to produce this compound with high enantiomeric purity.

Chiral Resolution

For industrial-scale production, the compound may also be synthesized through a racemic approach followed by chiral resolution techniques. This might involve:

-

Chiral chromatography to separate enantiomers

-

Enzymatic resolution using stereoselective enzymes

-

Crystallization with chiral resolving agents

-

Kinetic resolution through selective reactions

These methods can be used to isolate the R-enantiomer from a racemic mixture of 3,3-difluorocyclopentanecarboxylic acid with high enantiomeric purity.

Chemical Reactions

As a difluorinated carboxylic acid, (R)-3,3-difluorocyclopentanecarboxylic acid can participate in various chemical reactions typical of carboxylic acids, with the fluorine atoms influencing the reactivity patterns.

Carboxylic Acid Reactions

Like other carboxylic acids, (R)-3,3-difluorocyclopentanecarboxylic acid can undergo several characteristic reactions:

-

Esterification with alcohols to form esters

-

Reduction to form alcohols or aldehydes

-

Conversion to acid chlorides, anhydrides, or amides

-

Salt formation with bases

-

Decarboxylation under specific conditions

The presence of fluorine atoms at the 3-position would influence these reactions, generally making the carboxylic acid more acidic and potentially altering reaction rates and equilibria.

Influence of Fluorine Atoms

The difluoro substitution at the 3-position creates a unique electronic environment that can influence reactivity in several ways:

-

Enhanced electrophilicity of the carbonyl carbon due to the electron-withdrawing effect of fluorine

-

Increased acidity of the carboxylic acid hydrogen, facilitating deprotonation

-

Altered conformational preferences of the cyclopentane ring due to stereoelectronic effects

-

Potential for directing effects in subsequent reactions

-

Resistance to certain metabolic transformations, particularly those involving C-F bond cleavage

These properties make (R)-3,3-difluorocyclopentanecarboxylic acid a valuable building block for the synthesis of more complex molecules with specific stereochemical requirements.

Applications and Uses

(R)-3,3-difluorocyclopentanecarboxylic acid has several applications in organic chemistry and pharmaceutical research, primarily as a building block or intermediate.

Chemical Intermediates

(R)-3,3-difluorocyclopentanecarboxylic acid serves as an intermediate in the preparation of more complex molecules, particularly:

These compounds have potential applications in pharmaceuticals, agrochemicals, and materials science. The carboxylic acid functional group provides a versatile handle for further derivatization, allowing for the incorporation of the (R)-3,3-difluorocyclopentane moiety into larger molecular structures.

Research Tool

As a chiral fluorinated building block, this compound is valuable in research settings for:

-

Studying stereoselective reactions and mechanisms

-

Investigating fluorine effects on molecular properties and reactivity

-

Developing structure-activity relationships in drug design

-

Exploring novel synthetic methodologies for fluorinated compounds

-

Creating molecular probes for biological studies

The unique combination of chirality and fluorination makes this compound particularly useful for specialized applications in chemical research.

Comparison with Related Compounds

Understanding the similarities and differences between (R)-3,3-difluorocyclopentanecarboxylic acid and related compounds provides insight into its unique properties and potential applications.

Comparison with (S)-3,3-Difluorocyclopentanecarboxylic Acid

The (S)-enantiomer (CAS: 1408057-45-3) differs from the (R)-enantiomer only in the configuration at the stereogenic center . The two enantiomers have identical physical properties such as boiling point, density, and solubility, but they differ in several important aspects:

-

Optical rotation (equal magnitude but opposite sign)

-

Interactions with other chiral molecules, particularly biological receptors and enzymes

-

SMILES notation: C1CC(C[C@H]1C(=O)O)(F)F for the S-enantiomer vs. C1CC(C[C@@H]1C(=O)O)(F)F for the R-enantiomer

-

InChIKey: DXLZFZGHXIZHFB-BYPYZUCNSA-N for the S-enantiomer vs. DXLZFZGHXIZHFB-SCSAIBSYSA-N for the R-enantiomer

The biological activity of the two enantiomers may differ significantly, as biological systems often interact preferentially with one enantiomer over the other due to the inherent chirality of enzymes and receptors.

Comparison with Non-fluorinated Analogs

Compared to cyclopentanecarboxylic acid (the non-fluorinated parent compound), (R)-3,3-difluorocyclopentanecarboxylic acid exhibits:

-

Increased acidity due to the electron-withdrawing effect of fluorine

-

Altered lipophilicity, potentially enhancing membrane permeability in biological systems

-

Different conformational preferences due to the stereoelectronic effects of the C-F bonds

-

Enhanced metabolic stability, particularly resistance to oxidation at the 3-position

-

Unique binding interactions with proteins due to the electronic properties of fluorine

These differences illustrate the profound effect that fluorine substitution can have on the properties of organic compounds, explaining the increasing interest in fluorinated compounds in medicinal chemistry and materials science.

Current Research and Future Perspectives

Research on (R)-3,3-difluorocyclopentanecarboxylic acid and related fluorinated compounds is ongoing, with several potential areas for future development.

Current Research

Current research involving (R)-3,3-difluorocyclopentanecarboxylic acid focuses on:

-

Development of more efficient synthetic routes, particularly stereoselective methods

-

Exploration of its potential as a building block in pharmaceutical research

-

Investigation of structure-activity relationships in fluorinated compounds

-

Application in the synthesis of novel heterocyclic compounds

-

Understanding the influence of fluorine on molecular conformation and reactivity

The compound's unique combination of chirality and fluorination makes it particularly interesting for researchers exploring the frontiers of organic and medicinal chemistry.

Future Perspectives

Future research directions may include:

-

Detailed studies on the pharmacokinetic properties of derivatives containing the (R)-3,3-difluorocyclopentane moiety

-

Development of new catalytic methods for the asymmetric synthesis of fluorinated cyclopentanes

-

Exploration of applications in materials science, particularly for compounds with unique electronic or physical properties

-

Investigation of potential biological activities of compounds derived from (R)-3,3-difluorocyclopentanecarboxylic acid

-

Computational studies to better understand the stereoelectronic effects of fluorine in cyclic systems

As the field of fluorine chemistry continues to advance, compounds like (R)-3,3-difluorocyclopentanecarboxylic acid are likely to find new applications and generate further insights into the unique properties of fluorinated organic molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume